molecular formula C8H14O B1583786 (Vinyloxy)cyclohexane CAS No. 2182-55-0

(Vinyloxy)cyclohexane

Cat. No. B1583786
CAS RN: 2182-55-0
M. Wt: 126.2 g/mol
InChI Key: VGIYPVFBQRUBDD-UHFFFAOYSA-N
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Description

(Vinyloxy)cyclohexane, also known as Cyclohexyl vinyl ether, is an organic compound with the molecular formula C8H14O . It is a colorless liquid at room temperature .


Synthesis Analysis

The synthesis of cyclohexanols, a potential polymer and fuel intermediates, from lignin-based phenolic compounds has been discussed in the literature . The process involves an in-depth evaluation of the nature of catalytic support, effect of reaction conditions (temperature and H2 pressure)/medium, active metallic sites .


Molecular Structure Analysis

The molecular structure of (Vinyloxy)cyclohexane consists of a vinyl group attached to a cyclohexane ring . The systematic name for this compound is (ethenyloxy)cyclohexane .


Chemical Reactions Analysis

Cyclohexane is a good example of a carbocyclic system that virtually eliminates eclipsing and angle strain by adopting non-planar conformations . The chemical industry is going through profound changes, creating tremendous opportunities for market players .


Physical And Chemical Properties Analysis

(Vinyloxy)cyclohexane has a density of 0.9±0.1 g/cm3, a boiling point of 179.1±9.0 °C at 760 mmHg, a vapour pressure of 1.3±0.3 mmHg at 25°C, an enthalpy of vaporization of 39.8±3.0 kJ/mol, a flash point of 53.5±14.4 °C, and an index of refraction of 1.447 .

Scientific Research Applications

1. Polymer Modification and Stabilization

(Vinyloxy)cyclohexane has been explored for modifying and stabilizing polymers. For instance, it is used in the epoxidation of thermally degraded poly(vinyl chloride) (PVC), resulting in polymers with improved stability and potential for various applications, such as secondary epoxy stabilizers for PVC (Szakâcs & Iván, 2004).

2. Synthesis of Star-Shaped Polymers

The compound plays a crucial role in the synthesis of star-shaped cyclopolymers. It is involved in cyclopolymerization reactions, leading to novel polymer structures with potential in various industrial applications due to their unique properties (Hashimoto et al., 2015).

3. Polymer Membrane Development

In the field of membrane science, (vinyloxy)cyclohexane contributes to the development of polymeric blend membranes. These membranes have applications in processes like pervaporation, which is a method for separating mixtures through selective permeation and evaporation (Zereshki et al., 2010).

4. Development of Vitrimers

(Vinyloxy)cyclohexane is instrumental in the creation of vitrimers, a class of polymeric materials known for their ability to be reworked into different shapes while being permanently cross-linked. This makes them highly versatile for various applications, particularly in materials science (Denissen et al., 2015).

5. Thermal Degradation Studies

The compound is used in the study of thermal degradation processes of various epoxy systems. Understanding these processes is vital for improving the thermal stability and performance of epoxy-based materials (Núñez et al., 2004).

6. Enhancing Polymer Crosslinking

Crosslinking of polymers such as PVC is another area where (vinyloxy)cyclohexane finds application. It is used to enhance the crosslinking efficiency, thereby improving the mechanical and thermal properties of the polymer (Garcia-Quesada & Gilbert, 2000).

7. Plasticizer Replacement in PVC

It is also explored as a potential replacement for conventional plasticizers in PVC formulations. This is part of efforts to find environmentally friendly alternatives to traditional plasticizers in the industry (Crespo et al., 2007).

8. Polymerization Catalyst Studies

(Vinyloxy)cyclohexane is studied in the context of polymerization catalysis, particularly focusing on its effects in the presence of various zirconocene-based catalysts. Such studies are essential for advancing polymer synthesis techniques (Grisi et al., 2006).

9. Greener Epoxidation Processes

The compound is utilized in developing greener routes for epoxidation processes, particularly in synthesizing specific epoxides. This aligns with the broader goal of making chemical processes more environmentally friendly (Mohammed et al., 2014).

10. Development of Organic/Inorganic Polymer Hybrids

Finally, (vinyloxy)cyclohexane is crucial in the synthesis of organic/inorganic polymer hybrids, which are materials with combined properties of both organic polymers and inorganic components. These hybrids have potential applications in areas like coatings and optoelectronics (Iwamura et al., 2009).

Safety And Hazards

(Vinyloxy)cyclohexane is highly flammable and can form explosive mixtures with air . It may cause skin irritation, eye irritation, and drowsiness or dizziness . It may be fatal if swallowed and enters airways .

Future Directions

The global vinyl cyclohexane market was valued at $57.4 million in 2021 and is projected to reach $94.8 million by 2031, growing at a CAGR of 5.3% from 2022 to 2031 . The rising product demand in laboratory research applications in chemical and polymer industries will fuel the market growth .

properties

IUPAC Name

ethenoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIYPVFBQRUBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

31976-09-7
Record name Poly(cyclohexyl vinyl ether)
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DSSTOX Substance ID

DTXSID1074339
Record name (Ethenyloxy)-cyclohexane
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Molecular Weight

126.20 g/mol
Source PubChem
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Product Name

(Vinyloxy)cyclohexane

CAS RN

2182-55-0
Record name Cyclohexyl vinyl ether
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Record name (Vinyloxy)cyclohexane
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Record name 2182-55-0
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Record name Cyclohexane, (ethenyloxy)-
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Record name (Ethenyloxy)-cyclohexane
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Record name (vinyloxy)cyclohexane
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Record name (VINYLOXY)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

A jet loop reactor having an internal volume of about 10.5 l and equipped with a jet nozzle fitted at the head of the reactor and an external circulation pump was charged with about 10.5 kg of a mixture of 5% by weight of potassium cyclohexoxide in cyclohexanol, which was prepared by reaction of cyclohexanol with potassium hydroxide and subsequent distillative removal of the water formed in the reaction. After heating to 159° C., the system was pressurized with ethyne to 2.0 MPa absolute. The reaction mixture was circulated through the jet nozzle by means of a circulation pump and the reacted ethyne was replaced while the total pressure was held constant. Any excess product was removed by a pressure control. The reactor was operated in the absence of a continuous gas phase. After the uptake of ethyne fell to zero, a sample was taken and analyzed by gas chromatography. 91.7% by weight of vinyl cyclohexyl ether and about 0.4% by weight of unconverted cyclohexanol were obtained. The residue was about 6% by weight, consisted predominantly of the potassium cyclohexoxide catalyst and was predominantly undissolved. The remainder is attributable to quantitatively insignificant materials, such as ethyne and ethyl vinyl ether. The conversion of cyclohexanol was 99.6%, based on the cyclohexanol used. The productivity rate was 0.10 kg of vinyl cyclohexyl ether per liter of reaction volume per hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Vinyloxy)cyclohexane
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(Vinyloxy)cyclohexane
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(Vinyloxy)cyclohexane
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(Vinyloxy)cyclohexane
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(Vinyloxy)cyclohexane

Citations

For This Compound
34
Citations
H Kudo, M Fukunaga, K Shiotsuki, H Takeda… - Reactive and Functional …, 2018 - Elsevier
We synthesized various hyperbranched polyacetals poly(t-BCRA[4]-co-BVOC), poly(t-BCRA[4]-co-BVOP), poly(t-BCRA[4]-co-BVOXP), poly(t-BCRA[4]-co-BVBC), and poly(t-BCRA[4]-co-…
Number of citations: 2 www.sciencedirect.com
T Shibata, S Kanaoka, S Aoshima - Journal of the American …, 2006 - ACS Publications
Star-shaped poly(vinyl ether)s with narrow molecular weight distributions were obtained from polymer-linking reactions of living polymers with a divinyl compound based on living …
Number of citations: 113 pubs.acs.org
H Kudo, S Matsubara, H Yamamoto… - Journal of Photopolymer …, 2015 - jstage.jst.go.jp
Many polymers or molecular glass materials with pendant photo-acid labile groups have been reported as novel chemical amplification photo-resist materials. Very recently, next …
Number of citations: 4 www.jstage.jst.go.jp
H Kudo, S Matsubara, H Yamamoto… - Journal of Polymer …, 2015 - Wiley Online Library
Polyaddition (A n + B 2 ) reactions of 1,1,1‐tris(4‐hydoxyphenyl) ethane (THPE; A 3 ‐type monomer), calix[4]resorcinarene (CRA[4]; A 8 ‐type monomer), α‐cyclodextrin (α‐CD; A 18 ‐…
Number of citations: 7 onlinelibrary.wiley.com
AY Sukhorukov, YD Boyko, SL Ioffe… - The Journal of …, 2011 - ACS Publications
Asymmetric synthesis of GlaxoSmithKline’s highly potent phosphodiesterase inhibitor 1 has been accomplished in nine steps and 16% overall yield. The original strategy suggested …
Number of citations: 27 pubs.acs.org
T Hashimoto, H Matsui, M Urushisaki… - Journal of Polymer …, 2015 - Wiley Online Library
The combination of living/controlled cationic cyclopolymerization and crosslinking polymerization of bifunctional vinyl ethers (divinyl ethers) was applied to the synthesis of core‐…
Number of citations: 8 onlinelibrary.wiley.com
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: The target molecule, a phosphodiesterase IVb inhibitor with potential for the treatment of depression and inflammatory disorders, was synthesized on a very small scale in …
Number of citations: 0 www.thieme-connect.com
AY Sukhorukov, YD Boyko, YV Nelyubina… - The Journal of …, 2012 - ACS Publications
Simple three-step asymmetric and racemic syntheses of GlaxoSmithKline’s highly potent PDE IVb inhibitor 1 were developed. The suggested approach is based on reductive domino …
Number of citations: 26 pubs.acs.org
Y Lv, W Pu, Q Wang, Q Chen, J Niu… - Advanced Synthesis & …, 2017 - Wiley Online Library
Copper‐catalyzed external‐oxidant‐free regioselective aminodifluoroalkylation of alkenes with readily available α‐bromodifluoroacetamides was realized. This reaction exhibits good …
Number of citations: 40 onlinelibrary.wiley.com
MS Singh, A Nagaraju, N Anand, S Chowdhury - RSC advances, 2014 - pubs.rsc.org
… a retro-Diels–Alder reaction of 4H-1,2-benzoxazines 24 to generate o-QMs 25 under the thermal conditions, which undergoes the Diels–Alder reaction with vinyloxy cyclohexane 26 to …
Number of citations: 226 pubs.rsc.org

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